An In-depth Technical Guide to 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride
An In-depth Technical Guide to 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, a plausible multi-step synthesis, methods for its structural elucidation, safety protocols, and a discussion of its potential pharmacological significance.
Chemical Identity and Physicochemical Properties
3-(1,2-Oxazol-4-yl)piperidine hydrochloride is a salt of the parent compound, 3-(1,2-Oxazol-4-yl)piperidine. The core structure consists of a piperidine ring substituted at the 3-position with a 1,2-oxazole (also known as isoxazole) ring via its 4-position. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 188.66 g/mol |
| IUPAC Name | 3-(1,2-Oxazol-4-yl)piperidine hydrochloride |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N1 [label="H", pos="-0.5,2.0!"]; H2_1 [label="H", pos="-2.0,1.2!"]; H2_2 [label="H", pos="-1.8,0.2!"]; H3_1 [label="H", pos="-2.0,-1.2!"]; H4_1 [label="H", pos="-0.5,-2.0!"]; H4_2 [label="H", pos="0.5,-2.0!"]; H5_1 [label="H", pos="2.0,-1.2!"]; H5_2 [label="H", pos="1.8,0.2!"]; H6_1 [label="H", pos="2.0,1.2!"]; H6_2 [label="H", pos="0.8,1.2!"];
// Isoxazole ring C_iso1 [label="C", pos="-2.8,-1.5!"]; C_iso2 [label="C", pos="-3.8,-0.5!"]; N_iso [label="N", pos="-3.5,0.8!"]; O_iso [label="O", pos="-2.2,0.5!"]; C_iso3 [label="C", pos="-2.0,-0.5!"]; H_iso1 [label="H", pos="-4.8,-0.5!"]; H_iso2 [label="H", pos="-1.2,-0.5!"];
// Hydrochloride Cl [label="Cl⁻", pos="3.0,0!"]; H_plus [label="H⁺", pos="2.5,0.5!"];
// Define bonds for piperidine ring edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Bonds to hydrogens on piperidine N1 -- H_N1; C2 -- H2_1; C2 -- H2_2; C3 -- H3_1; C4 -- H4_1; C4 -- H4_2; C5 -- H5_1; C5 -- H5_2; C6 -- H6_1; C6 -- H6_2;
// Bond to isoxazole ring C3 -- C_iso1;
// Bonds for isoxazole ring C_iso1 -- C_iso2; C_iso2 -- N_iso; N_iso -- O_iso; O_iso -- C_iso3; C_iso3 -- C_iso1 [style=double]; C_iso2 -- H_iso1; C_iso3 -- H_iso2;
// Ionic interaction N1 -- H_plus [style=dashed, arrowhead=none]; H_plus -- Cl [style=dashed, arrowhead=none]; }
Caption: Chemical structure of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride.
Synthesis and Purification
A plausible and efficient synthetic route to 3-(1,2-Oxazol-4-yl)piperidine hydrochloride involves a multi-step process commencing with the construction of a suitably protected piperidine precursor, followed by the formation of the isoxazole ring, and concluding with deprotection and salt formation. A suggested pathway is outlined below, based on established synthetic methodologies for similar heterocyclic systems.
Caption: Proposed synthetic workflow for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-vinylpiperidine
This step involves a Wittig or similar olefination reaction on N-Boc-3-piperidone.
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-vinylpiperidine.
Step 2: Synthesis of N-Boc-3-(1,2-oxazol-4-yl)piperidine
This step utilizes a [3+2] cycloaddition reaction.
-
In a flask, dissolve N-Boc-3-vinylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.
-
To this solution, add a nitrile oxide precursor, such as chlorooxime (1.2 eq), followed by the slow addition of a base, like triethylamine (1.5 eq), at room temperature. The nitrile oxide is generated in situ.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-Boc-3-(1,2-oxazol-4-yl)piperidine.
Step 3: Synthesis of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride
This final step involves the deprotection of the Boc group and subsequent salt formation.
-
Dissolve N-Boc-3-(1,2-oxazol-4-yl)piperidine (1.0 eq) in a suitable solvent like 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) (excess, ~5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure 3-(1,2-Oxazol-4-yl)piperidine hydrochloride salt.[1]
Structural Elucidation
The structure of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and isoxazole rings.
-
Isoxazole Protons: Two singlets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons at the C3 and C5 positions of the isoxazole ring.[2]
-
Piperidine Protons: A complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the piperidine ring. The proton at the C3 position, being attached to the isoxazole ring, will likely appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear at a lower field.
-
N-H Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, corresponding to the two protons on the protonated piperidine nitrogen (NH₂⁺).
¹³C NMR: The carbon NMR spectrum will provide complementary information.
-
Isoxazole Carbons: Signals in the aromatic region (typically δ 100-160 ppm) for the three carbons of the isoxazole ring.[3]
-
Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the five carbons of the piperidine ring. The C3 carbon, attached to the isoxazole ring, will be at a lower field compared to the other methylene carbons. The carbons adjacent to the nitrogen (C2 and C6) will also be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary ammonium salt.
-
C-H Stretch: Absorption bands around 2950-2850 cm⁻¹ for the C-H stretching of the piperidine ring.
-
C=N and C=C Stretch: Medium to weak absorption bands in the 1650-1500 cm⁻¹ region, characteristic of the isoxazole ring.
-
C-O Stretch: An absorption band around 1200-1000 cm⁻¹ corresponding to the C-O stretching within the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 153.11.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands / m/z |
| ¹H NMR | δ 8.5-9.0 (s, 1H, isoxazole-H), δ 7.8-8.2 (s, 1H, isoxazole-H), δ 3.0-3.5 (m, 3H, piperidine-H), δ 1.6-2.2 (m, 6H, piperidine-H), broad s (NH₂⁺) |
| ¹³C NMR | δ 150-160 (isoxazole-C), δ 110-120 (isoxazole-C), δ 40-50 (piperidine-C), δ 25-35 (piperidine-C) |
| IR (cm⁻¹) | 3200-2800 (N-H), 2950-2850 (C-H), 1650-1500 (C=N, C=C), 1200-1000 (C-O) |
| MS (ESI+) | m/z 153.11 [M+H]⁺ (for the free base) |
Safety and Handling
As a novel chemical entity, a full toxicological profile for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. The safety precautions should be based on the known hazards of its constituent moieties, piperidine and isoxazole derivatives.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[5]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Specific Hazards:
-
Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic substance.[4][6][7] While the properties of the substituted piperidine in this compound will be different, it is prudent to handle it with caution.
-
Hydrochloride Salt: As a hydrochloride salt, it can be acidic and may cause irritation upon contact.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Potential Pharmacological Significance
The isoxazole and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds and approved drugs.[8]
-
Isoxazole Derivatives: This class of compounds exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[9] The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Piperidine Derivatives: The piperidine ring is a common motif in many centrally active drugs, including antipsychotics, antidepressants, and analgesics.[8][10] The 3-substituted piperidine scaffold, in particular, is a key component of several therapeutic agents.[11][12][13]
The combination of the isoxazole and 3-substituted piperidine moieties in 3-(1,2-Oxazol-4-yl)piperidine hydrochloride suggests its potential for interacting with a variety of biological targets, particularly within the central nervous system. Further research is warranted to explore its specific pharmacological profile and therapeutic potential.
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